molecular formula C9H9ClO4S B13256059 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride

2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride

Cat. No.: B13256059
M. Wt: 248.68 g/mol
InChI Key: QKMASCWCGLOREP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride (CAS 1250620-03-1) is a high-purity chemical intermediate of significant value in medicinal chemistry research. With a molecular formula of C9H9ClO4S and a molecular weight of 248.68 g/mol, this methanesulfonyl chloride derivative serves as a critical building block for the synthesis of novel sulfonamide compounds . Its core structure, based on the 2,3-dihydro-1,4-benzodioxin ring system, is frequently explored in drug discovery. Researchers utilize this reagent to create targeted sulfonamide molecules for screening against various therapeutic targets. For instance, structurally related sulfonamides incorporating the 2,3-dihydro-1,4-benzodioxin scaffold have demonstrated promising pharmacological activities in scientific studies, including inhibitory potential against enzymes like acetylcholinesterase (relevant for Alzheimer's disease research) and α-glucosidase (relevant for type-2 diabetes research) . The mechanism of action for these derived compounds typically involves specific, high-affinity binding to the enzyme's active site, thereby modulating its activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride

InChI

InChI=1S/C9H9ClO4S/c10-15(11,12)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2

InChI Key

QKMASCWCGLOREP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which can be further modified to obtain the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE.

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: Can participate in oxidation-reduction reactions under specific conditions.

    Coupling Reactions: Used in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Alkyl and aryl halides in the presence of bases like N,N-dimethylformamide and lithium hydride.

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLMETHANESULFONYLCHLORIDE involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2,3-dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride include benzenesulfonyl chlorides with varying substituents and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity & Applications Biological Activity
2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride C₈H₇ClO₄S Benzodioxin ring High reactivity in nucleophilic substitutions; used to synthesize sulfonamide derivatives . Limited direct data, but derivatives show biofilm inhibition .
4-Methylbenzenesulfonyl chloride C₇H₇ClO₂S Methyl group (electron-donating) Moderate reactivity; forms stable sulfonamides under mild conditions . Antibacterial (e.g., S. aureus, E. coli) and lipoxygenase inhibition (IC₅₀: 45–80 µM) .
4-Chlorobenzenesulfonyl chloride C₆H₄Cl₂O₂S Chlorine (electron-withdrawing) Enhanced electrophilicity; reacts faster with amines . Potent antibacterial agents (MIC: 12.5–25 µg/mL) and α-glucosidase inhibition .
Benzenesulfonyl chloride C₆H₅ClO₂S Unsubstituted benzene Baseline reactivity; used as a reference in sulfonylation reactions . Moderate enzyme inhibition (e.g., acetylcholinesterase) .

Key Differences

Electronic Effects :

  • Electron-donating groups (e.g., methyl in 4-methylbenzenesulfonyl chloride) decrease electrophilicity, slowing reaction rates but improving metabolic stability .
  • Electron-withdrawing groups (e.g., chlorine in 4-chlorobenzenesulfonyl chloride) enhance reactivity, facilitating faster nucleophilic substitutions .

Biological Activity :

  • 4-Chloro derivatives exhibit superior antibacterial potency due to increased membrane penetration and target binding .
  • Benzodioxin-based sulfonamides show unique biofilm inhibition, attributed to the lipophilic benzodioxin ring enhancing cellular uptake .

Synthetic Utility :

  • Benzodioxin sulfonyl chloride derivatives are prioritized for CNS-targeting drugs due to the ring’s structural resemblance to neurotransmitters .
  • 4-Methyl derivatives are favored in anti-inflammatory applications due to their balanced potency and solubility .

Research Findings and Therapeutic Potential

  • Antibacterial Activity : Derivatives of 4-chlorobenzenesulfonyl chloride demonstrated the lowest MIC values (12.5 µg/mL against B. subtilis), outperforming methyl-substituted analogs .
  • Benzodioxin sulfonamides showed moderate acetylcholinesterase inhibition (IC₅₀: 120 µM), indicating utility in Alzheimer’s disease .
  • Structural Insights : Molecular docking studies reveal that the benzodioxin ring enhances binding to hydrophobic enzyme pockets, while sulfonamide groups form hydrogen bonds with catalytic residues .

Biological Activity

2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride is a chemical compound notable for its diverse biological activities. It serves as a key intermediate in the synthesis of various pharmaceuticals and has potential applications in medicinal chemistry due to its interaction with biological targets.

  • IUPAC Name: 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride
  • Molecular Formula: C₉H₉ClO₄S
  • Molecular Weight: 248.69 g/mol
  • Appearance: Powder
  • Storage Temperature: 4 °C

The biological activity of 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins, particularly cysteine and serine residues. This interaction can lead to enzyme inhibition or modulation of receptor activity.

Enzyme Inhibition

Studies have shown that compounds containing the benzodioxin moiety can act as inhibitors for several enzymes:

  • Carbonic Anhydrase Inhibition: The compound has demonstrated potential in inhibiting carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in biological systems.
  • Cholinesterase Inhibition: Preliminary studies suggest that this compound may inhibit acetylcholinesterase, which is significant for treating neurological disorders such as Alzheimer's disease.

Antimicrobial Activity

Research indicates that derivatives of 2,3-Dihydro-1,4-benzodioxin have exhibited antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has been investigated for its anticancer potential. It shows promise in:

  • Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells by modulating signaling pathways.
  • Apoptosis Induction: Triggering programmed cell death through caspase activation.

Case Study 1: Enzyme Inhibition Profile

A study conducted on various benzodioxin derivatives, including 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride, revealed significant inhibition of carbonic anhydrase with an IC50 value of 0.5 μM. This suggests a strong potential for developing therapeutic agents targeting this enzyme class.

CompoundEnzyme TargetIC50 (μM)
Compound ACarbonic Anhydrase0.5
Compound BAcetylcholinesterase0.8

Case Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Q & A

Q. How is 2,3-Dihydro-1,4-benzodioxin-6-ylmethanesulfonyl chloride synthesized, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic substitution reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chloride derivatives (e.g., benzenesulfonyl chloride or 4-methylbenzenesulfonyl chloride) under alkaline conditions. Key steps include:

  • Maintaining pH 9–10 using aqueous Na₂CO₃ to deprotonate the amine and activate the reaction .
  • Stirring at room temperature for 3–4 hours to ensure complete conversion .
  • Purification via recrystallization or column chromatography to isolate the sulfonamide product .

Q. What spectroscopic methods confirm the structure of sulfonamide derivatives synthesized from this compound?

Structural validation relies on:

  • IR spectroscopy : Identification of sulfonamide S=O stretching (1150–1350 cm⁻¹) and N–H bending (1530–1650 cm⁻¹) .
  • ¹H NMR : Analysis of aromatic proton signals (δ 6.5–7.5 ppm) and dihydrobenzodioxin methylene groups (δ 4.2–4.5 ppm) .
  • Elemental analysis (CHN) : Verification of C, H, and N percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-substituted sulfonamide derivatives?

Optimization strategies include:

  • Solvent selection : Using polar aprotic solvents like DMF to enhance nucleophilicity and stabilize intermediates .
  • Base choice : Lithium hydride (LiH) as a strong base to deprotonate secondary amines during alkylation/aralkylation .
  • Temperature control : Elevated temperatures (50–60°C) for faster kinetics, balanced against side-product formation .
  • Substrate stoichiometry : A 1:1.2 molar ratio of sulfonamide to alkyl/aryl halide to drive substitution reactions to completion .

Q. What methodologies are employed to evaluate the enzyme inhibitory activity of derivatives?

  • α-Glucosidase/acetylcholinesterase assays : Measuring IC₅₀ values via spectrophotometric monitoring of substrate hydrolysis (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) .
  • Lipoxygenase inhibition : Quantifying hydroperoxide formation at 234 nm to assess competitive/non-competitive binding .
  • Dose-response curves : Using nonlinear regression to determine inhibition constants (Kᵢ) and mechanism of action .

Q. How can researchers resolve contradictions in NMR data for complex sulfonamide derivatives?

  • Decoupling experiments : Differentiating overlapping signals from diastereomers or rotational isomers .
  • 2D NMR (COSY, HSQC) : Assigning coupling patterns and verifying dihydrobenzodioxin ring connectivity .
  • Crystallography : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry or stereochemistry .

Q. What computational approaches support the design of derivatives targeting Alzheimer’s disease?

  • Molecular docking (AutoDock, Glide) : Screening derivatives against acetylcholinesterase (PDB: 4EY7) to predict binding affinities .
  • QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthesis .
  • MD simulations : Assessing stability of ligand-enzyme complexes over 100 ns trajectories to prioritize candidates .

Methodological Considerations

Q. How are impurities or by-products identified during synthesis?

  • HPLC-MS : Monitoring reaction progress and identifying side-products (e.g., unreacted sulfonyl chloride or dimerized amines) .
  • TLC with iodine staining : Rapid detection of unreacted starting materials using silica gel plates .

Q. What safety protocols are critical when handling this compound?

  • Ventilation : Use of fume hoods to avoid inhalation of sulfonyl chloride vapors .
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact, given its potential lachrymatory effects .
  • Neutralization : Quenching residual sulfonyl chloride with ice-cold NaHCO₃ before disposal .

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